6-[2-(benzyloxy)benzyl]-7-methyl-6H-indolo[2,3-b]quinoxaline
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Overview
Description
6-[2-(Benzyloxy)benzyl]-7-methyl-6H-indolo[2,3-b]quinoxaline is a complex organic compound with a molecular formula of C({29})H({23})N(_{3})O.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(benzyloxy)benzyl]-7-methyl-6H-indolo[2,3-b]quinoxaline typically involves multi-step organic reactions. One common approach is:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-(benzyloxy)benzaldehyde and 7-methylindole.
Condensation Reaction: The initial step involves a condensation reaction between 2-(benzyloxy)benzaldehyde and 7-methylindole in the presence of a suitable catalyst like p-toluenesulfonic acid (PTSA) under reflux conditions.
Cyclization: The resulting intermediate undergoes cyclization to form the indoloquinoxaline core structure. This step often requires a strong acid like hydrochloric acid (HCl) or sulfuric acid (H(_2)SO(_4)).
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification methods to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-[2-(Benzyloxy)benzyl]-7-methyl-6H-indolo[2,3-b]quinoxaline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)), leading to the formation of quinoxaline derivatives.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride (NaBH(_4)) or lithium aluminum hydride (LiAlH(_4)), resulting in the corresponding reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO(_4) in acidic or neutral conditions.
Reduction: NaBH(_4) in methanol or ethanol.
Substitution: NaH in dimethylformamide (DMF) or KOtBu in tetrahydrofuran (THF).
Major Products
Oxidation: Quinoxaline derivatives.
Reduction: Reduced indoloquinoxaline compounds.
Substitution: Substituted benzylic derivatives.
Scientific Research Applications
6-[2-(Benzyloxy)benzyl]-7-methyl-6H-indolo[2,3-b]quinoxaline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound in drug discovery.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism by which 6-[2-(benzyloxy)benzyl]-7-methyl-6H-indolo[2,3-b]quinoxaline exerts its effects involves interactions with various molecular targets and pathways. These may include:
DNA Intercalation: The planar structure of the compound allows it to intercalate into DNA, disrupting replication and transcription processes.
Enzyme Inhibition: It may inhibit specific enzymes involved in cellular processes, leading to therapeutic effects.
Signal Transduction Modulation: The compound can modulate signaling pathways, affecting cell proliferation and apoptosis.
Comparison with Similar Compounds
6-[2-(Benzyloxy)benzyl]-7-methyl-6H-indolo[2,3-b]quinoxaline can be compared with other indoloquinoxaline derivatives:
6-(2-Methoxybenzyl)-7-methyl-6H-indolo[2,3-b]quinoxaline: Similar structure but with a methoxy group instead of a benzyloxy group, leading to different chemical properties and biological activities.
6-(2-Hydroxybenzyl)-7-methyl-6H-indolo[2,3-b]quinoxaline: Contains a hydroxy group, which may enhance its solubility and reactivity.
6-(2-Chlorobenzyl)-7-methyl-6H-indolo[2,3-b]quinoxaline: The presence of a chlorine atom can significantly alter its electronic properties and reactivity.
The uniqueness of this compound lies in its specific benzyloxy substitution, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C29H23N3O |
---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
7-methyl-6-[(2-phenylmethoxyphenyl)methyl]indolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C29H23N3O/c1-20-10-9-14-23-27-29(31-25-16-7-6-15-24(25)30-27)32(28(20)23)18-22-13-5-8-17-26(22)33-19-21-11-3-2-4-12-21/h2-17H,18-19H2,1H3 |
InChI Key |
RUSFRGZPUHFHEL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C3=NC4=CC=CC=C4N=C3N2CC5=CC=CC=C5OCC6=CC=CC=C6 |
Origin of Product |
United States |
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